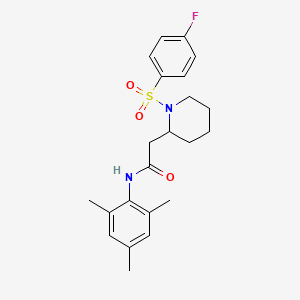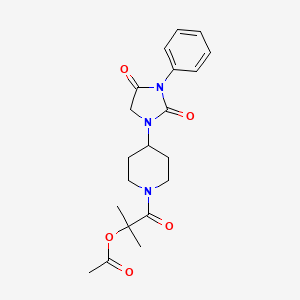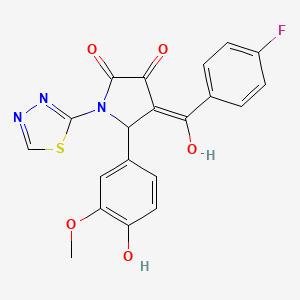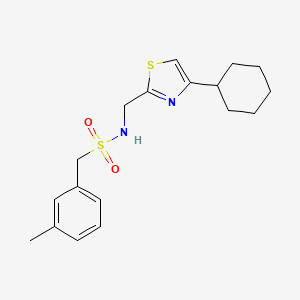
5-Bromo-7-fluoroisoquinoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Bromo-7-fluoroisoquinoline is a chemical compound with the CAS Number: 1368250-42-3 . It has a molecular weight of 226.05 and is typically stored at room temperature . The compound is usually in the form of a powder .
Synthesis Analysis
Fluorinated isoquinolines, such as 5-Bromo-7-fluoroisoquinoline, have been synthesized using various methods . These methods include the direct introduction of fluorine onto the isoquinoline ring, the construction of a fused pyridine ring via cyclization of a precursor bearing a pre-fluorinated benzene ring, and the simultaneous installation of an isoquinoline framework and a fluorine substituent .Molecular Structure Analysis
The Inchi Code of 5-Bromo-7-fluoroisoquinoline is 1S/C9H5BrFN/c10-9-4-7(11)3-6-5-12-2-1-8(6)9/h1-5H . This code provides a unique identifier for the molecular structure of the compound.Physical And Chemical Properties Analysis
5-Bromo-7-fluoroisoquinoline is a powder that is stored at room temperature . It has a molecular weight of 226.05 .Wissenschaftliche Forschungsanwendungen
Antidepressant-like Effects
5-Bromo-7-fluoroisoquinoline derivatives have been studied for their potential antidepressant-like effects. A study by (Pesarico, Sampaio, Stangherlin, Mantovani, Zeni, & Nogueira, 2014) investigated the role of the monoaminergic system in the antidepressant-like action of 7-fluoro-1,3-diphenylisoquinoline-1-amine, a derivative of the isoquinoline class. They found that the derivative had significant effects in reducing immobility time in a modified forced swimming test in mice, suggesting its potential use in antidepressant therapy.
Antibacterial Activity
Another significant area of application is the antibacterial activity of isoquinoline derivatives. (Hayashi, Takahata, Kawamura, & Todo, 2002) synthesized various quinolone derivatives and found them to exhibit excellent activity against both Gram-positive and Gram-negative bacteria. This research indicates the potential of 5-Bromo-7-fluoroisoquinoline derivatives in developing new antibacterial agents.
Cancer Research
In cancer research, 5-Bromo-7-fluoroisoquinoline derivatives have been evaluated for their potential as anticancer agents. For instance, (Kul Köprülü, Ökten, Tekin, & Çakmak, 2018) tested a variety of substituted quinoline derivatives for their biological activity against various cancer cell lines. They found that certain derivatives showed significant antiproliferative activity, indicating their potential use in cancer treatment.
Fluorouracil Resistance in Cancer
The role of NLRP3 inflammasome in 5-fluorouracil resistance of oral squamous cell carcinoma has been studied. (Feng, Luo, Zhang, Wang, Chen, Meng, & Chen, 2017) explored the role of NLRP3 inflammasome in the resistance of oral squamous cell carcinoma to 5-fluorouracil, which is a key drug used in cancer therapy. Their findings suggest a potential therapeutic target for overcoming drug resistance in cancer treatment.
Synthesis and Molecular Studies
The synthesis and molecular studies of isoquinoline derivatives also form a crucial part of scientific research. (Nishimura & Saitoh, 2016) worked on improving the synthesis route of a key intermediate in drug discoveries, demonstrating the ongoing research in refining and optimizing the production of these compounds for various applications.
Photoprotective Properties
Research into the photoprotective properties of quinoline derivatives has also been conducted. (Zhu, Pavlos, Toscano, & Dore, 2006) explored 8-Bromo-7-hydroxyquinoline as a photoremovable protecting group, demonstrating its potential in regulating the action of biological effectors in cell and tissue culture with light.
Safety and Hazards
Zukünftige Richtungen
Fluorinated isoquinolines, such as 5-Bromo-7-fluoroisoquinoline, have attracted widespread attention as important components of pharmaceuticals and materials . They exhibit unique characteristics such as biological activities and light-emitting properties . Therefore, the future directions of this compound could involve further exploration of its potential applications in these areas.
Wirkmechanismus
Target of Action
5-Bromo-7-fluoroisoquinoline is a type of fluorinated isoquinoline . Isoquinolines are widely found in naturally occurring alkaloids and are essential in pharmaceutical, agricultural, and materials sciences because they exhibit various bioactivities and useful physical properties . .
Mode of Action
It’s known that fluorinated isoquinolines, in general, have unique characteristics such as biological activities and light-emitting properties . The introduction of fluorine atoms often causes unique bioactivities due to electrostatic and steric effects .
Biochemical Pathways
Fluorinated isoquinolines have been synthesized using various approaches, including the direct introduction of fluorine onto the isoquinoline ring
Result of Action
It’s known that some isoquinoline derivatives exhibit severe neurotoxicity, which leads to parkinson’s disease . In contrast, a number of isoquinoline-related medicines are flourishing in worldwide pharmaceutical markets .
Action Environment
It’s known that the synthesis of fluorinated isoquinolines has been greatly developed during the last decade , suggesting that advancements in the synthesis environment could potentially influence the compound’s action.
Eigenschaften
IUPAC Name |
5-bromo-7-fluoroisoquinoline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5BrFN/c10-9-4-7(11)3-6-5-12-2-1-8(6)9/h1-5H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XOSLHAZDQHOMEE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC2=C1C(=CC(=C2)F)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5BrFN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.04 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-7-fluoroisoquinoline | |
CAS RN |
1368250-42-3 |
Source


|
| Record name | 5-bromo-7-fluoroisoquinoline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[2-(dimethylamino)ethyl]-1H-pyrazole-3-carboxylic acid hydrochloride](/img/structure/B2920077.png)

![2-[6-fluoro-3-(4-methoxyphenyl)sulfonyl-4-oxoquinolin-1-yl]-N-(2-methoxyphenyl)acetamide](/img/structure/B2920081.png)
![2-{1-[2-(methylsulfanyl)pyridin-3-yl]-N-(propan-2-yl)formamido}acetamide](/img/structure/B2920082.png)
![2-Chloro-N-[3-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)phenyl]propanamide](/img/structure/B2920083.png)
![5,7-dimethyl-N-((6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B2920084.png)

![2-[2,5-dimethyl-1-(1,3-thiazol-2-yl)-1H-pyrrol-3-yl]-N-methyl-2-oxoacetamide](/img/structure/B2920086.png)
![Methyl (E)-4-[4-hydroxy-2-[3-(trifluoromethyl)phenyl]pyrrolidin-1-yl]-4-oxobut-2-enoate](/img/structure/B2920088.png)



![N-(4-bromophenyl)-3-{[(2,4-dichlorobenzyl)oxy]imino}propanamide](/img/structure/B2920097.png)
![1-[(3-Fluorophenyl)methyl]-3-(4-methoxybenzoyl)-6-methyl-1,4-dihydroquinolin-4-one](/img/structure/B2920100.png)